molecular formula C24H17N3O3 B11660107 N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-phenylfuran-2-carboxamide

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-phenylfuran-2-carboxamide

Cat. No.: B11660107
M. Wt: 395.4 g/mol
InChI Key: HEIGPPMVKDYJFD-UHFFFAOYSA-N
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Description

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-phenylfuran-2-carboxamide is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Properties

Molecular Formula

C24H17N3O3

Molecular Weight

395.4 g/mol

IUPAC Name

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-phenylfuran-2-carboxamide

InChI

InChI=1S/C24H17N3O3/c1-15-17(24-27-22-20(30-24)11-6-14-25-22)9-5-10-18(15)26-23(28)21-13-12-19(29-21)16-7-3-2-4-8-16/h2-14H,1H3,(H,26,28)

InChI Key

HEIGPPMVKDYJFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3)C4=NC5=C(O4)C=CC=N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-phenylfuran-2-carboxamide typically involves a multicomponent reaction. One common method includes the use of 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as a solvent. The reaction is carried out at temperatures between 80–85°C for 90–120 minutes . This method is advantageous due to its high yield, environmental friendliness, and mild reaction conditions.

Industrial Production Methods

The avoidance of hazardous solvents and catalysts aligns with the principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-phenylfuran-2-carboxamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .

Scientific Research Applications

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-phenylfuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-phenylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets are still under investigation, but its structure suggests a high affinity for certain biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-phenylfuran-2-carboxamide is unique due to its combination of oxazole, pyridine, and furan rings, along with the carboxamide group. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

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